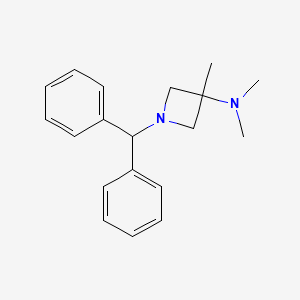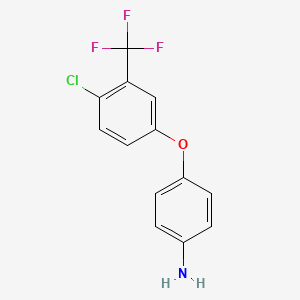
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline
Vue d'ensemble
Description
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a well-known precursor in the synthesis of numerous compounds, including dyes, pharmaceuticals, and polymers. The presence of chloro and trifluoromethyl groups in the compound suggests that it may have unique physical and chemical properties, potentially making it useful in various applications such as liquid crystals, sensors, and nonlinear optical materials .
Synthesis Analysis
The synthesis of related aniline derivatives often involves multi-step reactions, including condensation, amination, and reduction processes. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved through a condensation reaction followed by a reduction, yielding an overall process efficiency of 82% . Similarly, 2-chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and subsequent reduction, with an overall yield of 72.0% . These methods highlight the robustness and potential for industrial scalability in the synthesis of aniline derivatives.
Molecular Structure Analysis
The molecular structure of aniline derivatives is significantly influenced by substituents, which can affect the vibrational characteristics and electronic properties of the molecule. For example, the presence of a chlorine substituent has been shown to influence the vibrational wavenumbers of a molecule compared to unsubstituted aniline . Additionally, the introduction of trifluoromethyl groups can stabilize certain liquid crystalline phases, as observed in the derivatives exhibiting smectic B and A phases . Theoretical calculations, such as density functional theory (DFT), are often employed to derive optimized geometries and to analyze molecular orbitals, electron density, and thermodynamic parameters .
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including those that lead to the formation of metal-organic frameworks (MOFs), dendrimers, and polyimides. For instance, a bi-functionalized MOF was designed for the detection of 4-aminophenol, a biomarker for aniline, demonstrating the potential for aniline derivatives in sensor applications . Dendrimers incorporating aniline units have been synthesized, revealing the influence of dendritic structure on self-organization and self-assembly behaviors . Furthermore, novel polyimides with aniline derivatives have been characterized, showing excellent solubility and thermal stability, which are desirable properties for materials used in electronics .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are diverse and can be tailored by the introduction of various functional groups. Liquid crystalline properties, such as phase transitions, textures, and orientational order, are of particular interest in the context of materials science . The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces, are crucial for understanding the reactivity and potential applications in nonlinear optics . Additionally, the solubility, thermal stability, and dielectric properties of polymers incorporating aniline derivatives are important for their use in high-performance materials .
Applications De Recherche Scientifique
Vibrational Analysis and NLO Materials
A study by Revathi et al. (2017) focused on the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds. This research, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, explored the effects of substituent positions on the vibrational spectra. Theoretical computations provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions. These findings suggest potential usefulness in non-linear optical (NLO) materials.
Environmental Applications
A study on the catalytic oxidation of phenolic and aniline compounds was conducted by Zhang et al. (2009). They used Fe3O4 magnetic nanoparticles to remove phenol and aniline from aqueous solutions, demonstrating effective degradation of these compounds under acidic and neutral conditions.
Synthesis of Fluorescence Organocyclotriphosphazene Derivatives
Aslan et al. (2017) synthesized hexa(4-formyl-phenoxy)cyclotriphosphazene and derivatives by reacting with various aniline derivatives. The synthesized compounds exhibited luminescence properties with large Stoke's shifts, highlighting potential applications in fluorescence studies.
Spectroscopic Characterization and Hyperpolarizability Studies
Research by Arivazhagan et al. (2012) on 4-chloro-2-(trifluoromethyl) aniline provided spectroscopic characterization and studied the first-order hyperpolarizability. The study suggested that this compound might exhibit non-linear optical behavior, relevant for materials science.
Adsorption Studies for Environmental Cleanup
P. Słomkiewicz et al. (2017) investigated the adsorption of chloro derivatives of aniline on halloysite adsorbents, demonstrating their efficiency in removing toxic compounds from wastewater. This suggests environmental applications in water purification.
Chlorination Mechanisms in Organic Synthesis
J. Smith et al. (1988) studied the chlorination of anilines, revealing the influence of electronic effects of substituents on reactivity. This research provides insights into chlorination mechanisms essential for organic synthesis.
Drug Metabolite Synthesis
Kenny et al. (2004) focused on the synthesis and characterization of diclofenac metabolites. Although not directly involving 4-chloro-3-(trifluoromethyl)aniline, this research illustrates the broader context of aniline derivatives in drug metabolism studies.
Safety and Hazards
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation . Proper personal protective equipment and safety measures should be used when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
It has been found that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the trifluoromethyl group (-cf3) in the molecule could potentially enhance the drug’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential role in inhibiting the reverse transcriptase enzyme , it might impact the replication of retroviruses, including HIV.
Result of Action
The synthesized derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline have shown potent analgesic efficacy in a pain model in mice . Most of the compounds displayed an ultrashort to long duration of action, indicating their potential use as analgesics .
Propriétés
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-5-10(7-11(12)13(15,16)17)19-9-3-1-8(18)2-4-9/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZKPAYOWQNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)
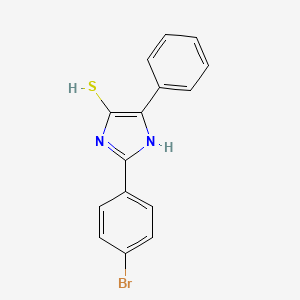
![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)
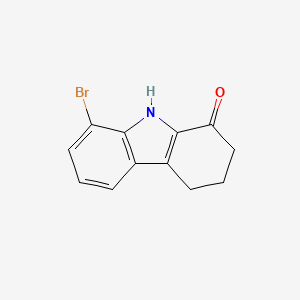
![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)
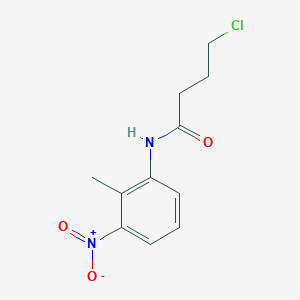
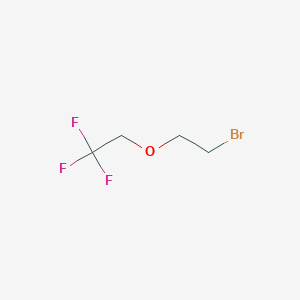
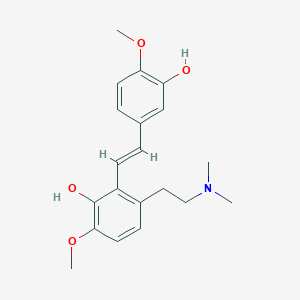
![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)
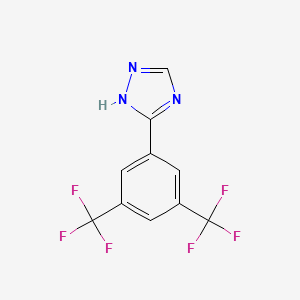
![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


